4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde
Description
This compound features a carbazole core linked via a 2-hydroxypropyl chain to a piperazine ring substituted with a carbaldehyde group. Its molecular formula is C₂₄H₂₆N₄O₂ (inferred from analogs in ), with applications hypothesized in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., OLED precursors) .
Properties
IUPAC Name |
4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-15-22-11-9-21(10-12-22)13-16(25)14-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)23/h1-8,15-16,25H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAINFWNZDQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333215 | |
| Record name | 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328015-76-5 | |
| Record name | 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde is a compound that belongs to the class of carbazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde can be represented as follows:
This compound features a carbazole moiety linked to a piperazine ring, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, compounds similar to 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde have shown promising results against various cancer cell lines:
- ECPU-0001 , a related carbazole-piperazine hybrid, demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 1.77 µM. This compound interacts with BCL-2, a key protein involved in cell survival, indicating potential for therapeutic applications in cancer treatment .
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain N-substituted carbazoles exhibited excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10.3 to 24.0 mm at concentrations of 50 µg/mL . The mechanisms underlying these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde can be attributed to several mechanisms:
- Inhibition of Apoptosis Regulators : Similar compounds have been shown to bind to BCL-2 and inhibit its activity, promoting apoptosis in cancer cells .
- Antioxidant Properties : Carbazole derivatives often exhibit antioxidative effects, which may protect cells from oxidative stress and contribute to their neuroprotective effects .
- Interference with Cell Cycle : Some studies suggest that these compounds can alter cell cycle progression, leading to reduced proliferation rates in cancer cells .
Study 1: Antitumor Activity Evaluation
In a comparative study, several carbazole derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The results indicated that compounds with structural similarities to 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde showed IC50 values in the nanomolar range against ovarian and prostate carcinoma cells .
Study 2: Antimicrobial Screening
A series of N-substituted carbazoles were screened for antimicrobial activity against both bacterial and fungal strains. The findings demonstrated significant inhibition against Candida albicans and Aspergillus niger, with some derivatives achieving zones of inhibition exceeding 20 mm at specific concentrations .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution significantly influences biological activity and physicochemical properties:
Key Observations :
- Carboxamide derivatives (e.g., ) exhibit improved solubility due to hydrogen bonding, making them suitable for aqueous biological assays.
- Benzyl/aryl substituents (–20) enhance lipophilicity, favoring blood-brain barrier penetration.
- The carbaldehyde group in the target compound offers a reactive site for further chemical modifications (e.g., forming hydrazones or thiazolidines), which is absent in analogs with stable substituents like carboxamides.
Carbazole Core Modifications
Carbazole derivatives with heterocyclic or halogenated groups demonstrate diverse bioactivities:
Key Observations :
Q & A
Q. How can solvent selection in synthesis align with green chemistry principles without compromising yield?
- Methodological Answer :
- Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone) for hydroxypropylation steps, reducing toxicity (85% yield vs. 88% in DMF).
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h (60°C, 150 W), minimizing energy use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
